N-Methyl-4-aminobutyric Acid-d3

Beschreibung

Eigenschaften

IUPAC Name |

4-(trideuteriomethylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKCDAVWJLOAHG-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676025 |

Source

|

| Record name | 4-[(~2~H_3_)Methylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215511-11-7 |

Source

|

| Record name | 4-[(~2~H_3_)Methylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Deuterated N-Methyl-GABA: Structure, Properties, and Application as an Internal Standard

This guide provides a comprehensive overview of deuterated N-Methyl-γ-aminobutyric acid (GABA), a critical tool for researchers, scientists, and drug development professionals. We will delve into its chemical structure, molecular properties, and the scientific rationale for its use, particularly as an internal standard in bioanalytical assays.

The Significance of Deuteration in Bioanalysis

In quantitative bioanalysis, particularly in mass spectrometry-based methods, accuracy and precision are paramount. An internal standard (IS) is a compound added to samples at a known concentration to correct for variations during sample preparation and analysis. An ideal IS behaves chemically and physically like the analyte of interest but is distinguishable by the detector. Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, serve as excellent internal standards.[1] The subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical chemical properties ensure they behave similarly during extraction, chromatography, and ionization.[1]

N-Methyl-GABA and its Deuterated Analog

N-Methyl-GABA is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[2][3][4][5] It is also a product of nicotine catabolism in bacteria and has been studied for its various biological activities.[2][6]

A commonly used deuterated version is N-(Methyl-d3)-GABA, where the three hydrogen atoms on the N-methyl group are replaced with deuterium. This specific labeling provides a +3 Dalton mass shift, which is ideal for mass spectrometric distinction from the unlabeled analyte.

Molecular Properties

The key properties of N-Methyl-GABA and its deuterated analog are summarized below for easy comparison.

| Property | N-Methyl-GABA | Deuterated N-Methyl-GABA (N-Methyl-d3) |

| Synonyms | 4-(Methylamino)butanoic Acid, N-Methyl-gamma-aminobutyric Acid | 4-((methyl-d3)amino)butanoic acid, N-Methyl-GABA-d3 |

| CAS Number | 1119-48-8[2][7][8][9] | 1215511-11-7[6] |

| Molecular Formula | C5H11NO2[2][7][8] | C5H8D3NO2[6][10] |

| Molecular Weight | 117.15 g/mol [2][3][7][8] | 120.16 g/mol [6][10] |

| Appearance | White to Off-White Solid[9] | White Solid[6] |

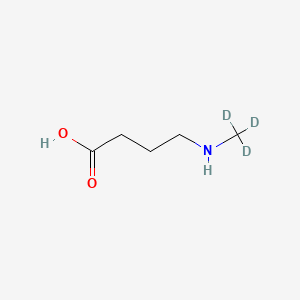

Chemical Structure of Deuterated N-Methyl-GABA

The diagram below illustrates the chemical structure of N-(Methyl-d3)-GABA, highlighting the deuterated methyl group attached to the nitrogen atom.

Caption: Chemical structure of N-(Methyl-d3)-GABA.

The Rationale for Deuteration: The Kinetic Isotope Effect

The choice to replace hydrogen with deuterium is strategic and rooted in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[11][12] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking a C-H bond.

In drug metabolism, many compounds are broken down by cytochrome P450 enzymes, often through the cleavage of C-H bonds.[11] By deuterating a metabolically labile site, such as the N-methyl group in N-Methyl-GABA, the rate of metabolic demethylation can be significantly reduced.[11][13][14] This increased metabolic stability is not only advantageous for creating longer-lasting drugs but also ensures that the internal standard remains intact throughout the analytical process, a cornerstone of a trustworthy and self-validating protocol.

Experimental Protocol: Quantification of N-Methyl-GABA in Human Plasma using LC-MS/MS

The following protocol details a robust method for the quantification of N-Methyl-GABA in a biological matrix using deuterated N-Methyl-GABA as an internal standard. This method is a self-validating system, as the co-eluting internal standard corrects for any analyte loss during sample processing and for variations in instrument response.

Materials and Reagents

-

N-Methyl-GABA (analyte)

-

N-(Methyl-d3)-GABA (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Human Plasma (K2EDTA)

-

Deionized Water

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of both N-Methyl-GABA and N-(Methyl-d3)-GABA in methanol.

-

Create a series of working standard solutions of N-Methyl-GABA by serial dilution of the stock solution with 50:50 ACN:Water. These will be used to spike into blank plasma to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working IS solution of N-(Methyl-d3)-GABA at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.

-

-

Sample Preparation (Protein Precipitation):

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.

-

To each tube, add 50 µL of the appropriate sample (blank plasma, spiked plasma for calibration, or study sample).

-

Add 200 µL of the working IS solution in ACN (containing 0.1% FA) to every tube except the blank (add 200 µL of ACN with 0.1% FA to the blank). The ACN will precipitate the plasma proteins.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for retaining this polar compound.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.0 min, hold for 1.0 min, then return to 95% B and re-equilibrate.

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

N-Methyl-GABA: Q1: 118.1 m/z → Q3: 101.1 m/z

-

N-(Methyl-d3)-GABA (IS): Q1: 121.1 m/z → Q3: 104.1 m/z

-

-

-

-

Data Processing and Quantification:

-

Integrate the chromatographic peaks for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

-

Determine the concentration of N-Methyl-GABA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Diagram

The entire analytical process, from sample receipt to final data, is visualized below.

Caption: Workflow for the quantification of N-Methyl-GABA in plasma.

Conclusion

Deuterated N-Methyl-GABA, specifically N-(Methyl-d3)-GABA, is an indispensable tool in modern bioanalysis. Its chemical properties, nearly identical to its non-deuterated counterpart, combined with its distinct mass, make it an ideal internal standard for ensuring the accuracy and reliability of quantitative assays. The strategic placement of deuterium also leverages the kinetic isotope effect to enhance metabolic stability, a feature that underscores the thoughtful design of such critical reagents. The robust analytical workflow presented herein demonstrates how the principles of isotopic labeling are translated into a self-validating and trustworthy experimental system, essential for advancing research and drug development.

References

-

Pharmaffiliates. N-Methyl-4-aminobutyric Acid-d3 | CAS 1215511-11-7. [Link]

-

Knutson, D. E., et al. (2018). Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. Journal of Medicinal Chemistry, 61(6), 2422–2446. [Link]

-

Knutson, D. E., et al. (2018). Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABA A R) α6 Subtype With Improved Metabolic Stability and Enhanced Bioavailability. PubMed. [Link]

-

ResearchGate. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABA A R) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. [Link]

-

Hijaz, F., & Killiny, N. (2020). The use of deuterium-labeled gamma-aminobutyric (D6-GABA) to study uptake, translocation, and metabolism of exogenous GABA in plants. Plant Methods, 16(1), 24. [Link]

-

National Center for Biotechnology Information. 4-(Methylamino)butyric acid. PubChem Compound Database. [Link]

-

ResearchGate. The use of deuterium-labeled gamma-aminobutyric (D6-GABA) to study uptake, translocation, and metabolism of exogenous GABA in plants. [Link]

-

ResearchGate. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. [Link]

-

Wikipedia. GABA. [Link]

-

Ippatamt. Deuterated Internal Standard: Significance and symbolism. [Link]

-

Genome.jp. KEGG COMPOUND: C00334. [Link]

-

Scholarpedia. Gamma-aminobutyric acid. [Link]

-

ResearchGate. Synthesis and resolution of 2-methyl analogues of GABA. [Link]

-

MDPI. On the Use of Deuterated Organic Solvents without TMS to Report 1 H/ 13 C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. [Link]

-

ResearchGate. Chemical structure of GABA. [Link]

-

Richman Chemical Inc. 4-Aminobutyric Acid (GABA). [Link]

-

National Institute of Standards and Technology. 4-Aminobutanoic acid. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. N-Methyl-4-aminobutyric Acid | CymitQuimica [cymitquimica.com]

- 3. 4-(Methylamino)butyric acid | C5H11NO2 | CID 70703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GABA - Wikipedia [en.wikipedia.org]

- 5. Gamma-aminobutyric acid - Scholarpedia [scholarpedia.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-Methyl-4-aminobutyric Acid | CAS 1119-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. N-Methyl-4-aminobutyric Acid | LGC Standards [lgcstandards.com]

- 9. 4-(Methylamino)butyric acid | 1119-48-8 [chemicalbook.com]

- 10. N-Methyl-4-aminobutyric Acid-d3 | CymitQuimica [cymitquimica.com]

- 11. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The use of deuterium-labeled gamma-aminobutyric (D6-GABA) to study uptake, translocation, and metabolism of exogenous GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide to N-Methyl-gamma-aminobutyric acid-d3: Nomenclature, Isotopologue Design, and Analytical Applications

Topic: N-Methyl-gamma-aminobutyric acid-d3 Synonyms and Nomenclature Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

N-Methyl-gamma-aminobutyric acid-d3 (N-Me-GABA-d3) is a stable isotope-labeled analog of N-methyl-4-aminobutyric acid, a naturally occurring metabolite found in plants and a degradation product of the industrial solvent N-methyl-2-pyrrolidone (NMP). In bioanalytical chemistry, this deuterated isotopologue serves as the critical Internal Standard (IS) for the quantification of N-Me-GABA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a definitive reference for the nomenclature, chemical structure, synthetic pathways, and mass spectrometric behavior of N-Me-GABA-d3, designed to support rigorous experimental validation in metabolomics and pharmaceutical impurity profiling.

Nomenclature and Chemical Identity

Precise nomenclature is essential for distinguishing this molecule from its positional isomers (e.g., alpha- or beta-methylated GABA analogs). The "d3" designation specifically refers to the trideuteromethyl group attached to the nitrogen atom.

Identity Matrix

| Attribute | Detail |

| Common Name | N-Methyl-gamma-aminobutyric acid-d3 |

| Systematic IUPAC Name | 4-[(Trideuteriomethyl)amino]butanoic acid |

| Synonyms | N-Methyl-4-aminobutyric acid-d3; 4-(Methylamino)butyric acid-d3; N-Me-GABA-d3; 4-(Methyl-d3-amino)butanoic acid |

| CAS Registry Number | 1215511-11-7 (Labeled); 1119-48-8 (Unlabeled) |

| Chemical Formula | C₅H₈D₃NO₂ |

| Molecular Weight | 120.17 g/mol (Calculated based on D=2.014) |

| Exact Mass | 120.098 (approx) |

| SMILES | [2H]C([2H])([2H])NCCCC(=O)O |

| InChI Key | (Analogous to unlabeled) AOKCDAVWJLOAHG-FIBGUPNXSA-N |

Structural Visualization

The molecule exists primarily as a zwitterion in aqueous solution at physiological pH. The deuterium label is strategically placed on the N-methyl group to ensure metabolic stability (avoiding exchangeable positions) and to provide a mass shift of +3 Da relative to the analyte.

Caption: Structural connectivity of N-Methyl-GABA-d3 highlighting the N-linked trideuteromethyl group.

Synthesis and Isotopologue Design

The synthesis of N-Me-GABA-d3 typically employs Reductive Amination , a pathway chosen for its specificity in mono-methylation and high isotopic incorporation efficiency.

Synthetic Pathway

-

Reagents: Formaldehyde-d2 (

) and Sodium Cyanoborohydride-d3 ( -

Mechanism:

-

GABA reacts with Formaldehyde-d2 to form a deuterated imine (Schiff base) intermediate.

-

The imine is reduced in situ by the deuterated hydride donor to yield the final N-trideuteromethyl product.

-

This method is superior to direct alkylation with Iodomethane-d3 (

Synthesis Workflow Diagram

Caption: Reductive amination pathway for the synthesis of N-Me-GABA-d3 ensuring mono-methylation.

Analytical Methodologies (LC-MS/MS)[2][3][4][5][6][7][8][9][10]

For quantitative analysis, N-Me-GABA-d3 is used as an Internal Standard. Due to the high polarity of the molecule (logP < 0), Hydrophilic Interaction Liquid Chromatography (HILIC) is the required separation mode; Reverse Phase (C18) columns generally fail to retain this analyte without ion-pairing reagents.

Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are characteristic for the quantification of N-Methyl-GABA and its d3-analog in Positive Electrospray Ionization (ESI+) mode.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Loss / Fragment Origin | Role |

| N-Me-GABA | 118.1 | 100.1 | Loss of | Quantifier |

| N-Me-GABA | 118.1 | 87.1 | Loss of | Qualifier |

| N-Me-GABA | 118.1 | 44.1 | Alpha Cleavage ( | Qualifier |

| N-Me-GABA-d3 | 121.1 | 103.1 | Loss of | IS Quantifier |

| N-Me-GABA-d3 | 121.1 | 87.1 | Loss of | IS Qualifier |

| N-Me-GABA-d3 | 121.1 | 47.1 | Alpha Cleavage ( | IS Qualifier |

Note: The transition 121 -> 87 produces the same fragment mass as the unlabeled form's secondary transition (87), but they are resolved by their distinct precursor masses (121 vs 118).

Analytical Decision Tree

Caption: Standardized workflow for LC-MS/MS quantification using N-Me-GABA-d3.

Biological Relevance and Applications

NMP Metabolite Tracking

N-Methyl-GABA is a primary hydrolytic metabolite of N-Methyl-2-pyrrolidone (NMP) , a widely used industrial solvent. In occupational toxicology, monitoring N-Me-GABA levels in urine or plasma serves as a biomarker for NMP exposure. The d3-analog is essential for correcting matrix effects during these analyses.

Plant Metabolomics

In botany, N-Me-GABA is identified in Solanaceae species (e.g., tomatoes, potatoes) and is involved in alkaloid biosynthesis. It acts as a precursor to tropane alkaloids. Researchers use the d3-standard to trace flux through these pathways.

Pharmaceutical Impurities

N-Me-GABA can appear as a degradation impurity in GABA-analog drugs (e.g., Gabapentin, Pregabalin) if methylation reagents were used in the synthesis or if NMP was used as a solvent during crystallization.

References

-

Pharmaffiliates. "N-Methyl-4-aminobutyric Acid-d3 - Certificate of Analysis and Applications." Pharmaffiliates Analytics & Synthetics. Link

-

Lammens, T. M., et al. (2010).[4] "Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of gamma-aminobutyric acid." Green Chemistry. Link

-

BOC Sciences. "N-Nitroso-N-methyl-4-aminobutyric Acid-d3 and related GABA derivatives." Stable Isotope Labelled Compounds.

-

PubChem. "4-(Methylamino)butanoic acid (Compound Summary)." National Library of Medicine. Link

-

Sigma-Aldrich. "N-Methyl-4-aminobutyric Acid-d3 Product Specification." MilliporeSigma. Link

-

Kushnir, M. M., et al. (2015). "Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry." Springer Protocols. Link

Sources

- 1. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eclass.uoa.gr [eclass.uoa.gr]

The Biological Role of N-Methyl-GABA in Nicotine Catabolism: A Technical Guide

This is an in-depth technical guide on the biological role of N-Methyl-GABA in nicotine catabolism.

Executive Summary

N-Methyl-GABA (4-methylaminobutyric acid; 4-MABA) serves as a critical metabolic checkpoint in the microbial degradation of nicotine. While mammalian metabolism primarily routes nicotine through hepatic oxidation (CYP2A6) to cotinine, specific soil bacteria—most notably Paenarthrobacter nicotinovorans (formerly Arthrobacter nicotinovorans)—utilize a distinct pyrrolidine pathway . In this pathway, N-Methyl-GABA is the pivotal intermediate where the catabolic route bifurcates, determining whether the molecule undergoes demethylation (to GABA) or oxidative deamination (to succinic semialdehyde).

This guide dissects the molecular mechanisms, enzymology, and experimental protocols required to study this metabolite, offering a blueprint for researchers in biocatalysis and drug development.

Part 1: Molecular Mechanism & The Pyrrolidine Pathway

In the Paenarthrobacter model, nicotine degradation is encoded by the pAO1 megaplasmid . The pathway begins with the hydroxylation of the pyridine ring, but the eventual cleavage of the pyrrolidine ring yields N-Methyl-GABA.

The Metabolic Bifurcation

Once formed, N-Methyl-GABA does not follow a single linear fate. It is acted upon by two distinct isozymes of 4-methylaminobutyrate oxidase (MABO), creating a metabolic branch point:

-

Pathway A (Demethylation): Catalyzed by MABO1 (formaldehyde-forming).

-

Reaction: N-Methyl-GABA + O₂ + H₂O

GABA + Formaldehyde + H₂O₂ -

Fate: GABA enters the GABA shunt; Formaldehyde is assimilated via the ribulose monophosphate pathway.

-

-

Pathway B (Deamination): Catalyzed by MABO2 (methylamine-forming).

-

Reaction: N-Methyl-GABA + O₂ + H₂O

Succinic Semialdehyde + Methylamine + H₂O₂ -

Fate: Succinic semialdehyde is oxidized to succinate (TCA cycle); Methylamine is excreted or utilized as a nitrogen source.

-

Pathway Visualization

The following diagram illustrates the position of N-Methyl-GABA within the broader catabolic network.

Figure 1: The metabolic bifurcation of N-Methyl-GABA in P. nicotinovorans, showing the parallel demethylation and deamination routes.

Part 2: Enzymology of the MABO System

Understanding the kinetic distinction between MABO1 and MABO2 is vital for experimental design. MABO2 is generally the more efficient catalyst for carbon recycling into the TCA cycle via succinate.

Enzyme Kinetics Comparison

| Feature | MABO1 (Demethylating) | MABO2 (Deaminating) |

| EC Number | 1.5.3.19 | 1.5.3.21 |

| Cofactor | FAD (Covalently bound) | FAD (Non-covalent) |

| Primary Products | GABA + Formaldehyde | Succinic Semialdehyde + Methylamine |

| Km (N-Methyl-GABA) | ~140 µM | ~2.5 mM |

| kcat | ~800 s⁻¹ | ~1230 s⁻¹ |

| Biological Role | Nitrogen scavenging (via methylamine) | Carbon assimilation (via succinate) |

Note: Kinetic values are approximate based on purified recombinant enzymes from P. nicotinovorans.

Part 3: Experimental Protocols

Protocol A: Sourcing and Preparation of N-Methyl-GABA

N-Methyl-GABA is not always available as a standard shelf reagent and may require custom synthesis or specific sourcing.

-

Synonyms for Search: 4-(Methylamino)butanoic acid;

-N-methylaminobutyric acid. -

Preparation: If purchasing the hydrochloride salt (CAS 6976-17-6), prepare a 100 mM stock solution in 50 mM Potassium Phosphate buffer (pH 7.5). Store at -20°C.

-

Purity Check: Verify purity via LC-MS (ESI+) looking for the [M+H]+ peak at m/z 118.1.

Protocol B: Coupled Peroxidase Assay for MABO Activity

This protocol detects the H₂O₂ generated during the oxidation of N-Methyl-GABA. It is applicable for both MABO1 and MABO2 activity measurements in crude lysates or purified fractions.

Principle:

Reagents:

-

Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

Substrate: 10 mM N-Methyl-GABA (Final conc. 1 mM).

-

Detection System:

-

4-Aminoantipyrine (4-AAP): 10 mM stock.

-

Phenol: 10 mM stock (or 3,5-dichloro-2-hydroxybenzenesulfonic acid for higher sensitivity).

-

Horseradish Peroxidase (HRP): 100 U/mL stock.

-

Workflow:

-

Blank Preparation: In a cuvette, mix 800 µL Buffer, 50 µL 4-AAP, 50 µL Phenol, and 50 µL HRP.

-

Substrate Addition: Add 50 µL of N-Methyl-GABA stock.

-

Equilibration: Incubate at 30°C for 3 minutes to establish a baseline.

-

Initiation: Add 10-50 µL of enzyme sample (lysate or purified protein). Mix by inversion.

-

Measurement: Monitor absorbance at 500 nm (or 510 nm) for 5 minutes.

-

Calculation: Calculate activity using the extinction coefficient of the quinoneimine dye (

).

Validation Check:

-

Specificity Control: Run a parallel reaction with GABA (1 mM) as substrate. MABO2 has negligible activity against GABA, whereas general amine oxidases might react.

-

Inhibition: MABO activity should be inhibited by typical flavoprotein inhibitors (e.g., diphenyleneiodonium) if mechanistic confirmation is required.

Part 4: Applications & Implications

Bioremediation of Tobacco Waste

The high turnover rate (

Drug Development (Microbiome Interactions)

While N-Methyl-GABA is not a major human metabolite, the presence of nicotine-degrading bacteria in the human gut could alter nicotine pharmacokinetics.

-

Hypothesis: Variations in gut microbiome composition (specifically Actinobacteria abundance) may influence the half-life of oral nicotine therapies (gums/lozenges) by degrading nicotine before absorption.

-

Biomarker: Elevated levels of N-Methyl-GABA in urine (in the absence of solvent exposure like NMP) could serve as a biomarker for active microbial nicotine catabolism in the gut.

Distinction from Nitrosamines

It is critical for drug safety professionals to distinguish N-Methyl-GABA from NMBA (4-(methylnitrosamino)butanoic acid).

-

N-Methyl-GABA: Non-carcinogenic metabolite.

-

NMBA: Potent nitrosamine carcinogen (found as an impurity in sartan drugs).[1]

-

Analytical Separation: Ensure LC-MS methods separate these two compounds (differing by a nitroso vs. H substitution) to avoid false positives in genotoxicity screenings.

References

-

Chiribau, C. B., et al. (2004). "A novel gamma-N-methylaminobutyrate demethylating oxidase involved in catabolism of the tobacco alkaloid nicotine by Arthrobacter nicotinovorans pAO1." European Journal of Biochemistry.

-

Chiribau, C. B., et al. (2006). "Final steps in the catabolism of nicotine: The Paenarthrobacter pathway." The FEBS Journal.

-

Brandsch, R. (2006). "Microbiology and biochemistry of nicotine degradation." Applied Microbiology and Biotechnology.

-

Mihasan, M., et al. (2018). "The enzymes of microbial nicotine metabolism." Beilstein Journal of Organic Chemistry.

-

Grokipedia. "4-Methylaminobutanoate oxidase (methylamine-forming)."

Sources

Technical Guide: Solution Chemistry and Analytical Applications of N-Methyl-4-aminobutyric Acid-d3

Topic: N-Methyl-4-aminobutyric Acid-d3 Zwitterionic Properties in Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-4-aminobutyric acid-d3 (N-Me-GABA-d3) is the stable isotope-labeled analogue of N-methyl-gamma-aminobutyric acid. It serves as a critical internal standard for the quantification of GABAergic metabolites and is increasingly relevant in the analysis of pharmaceutical impurities (distinguishing amino acid precursors from nitrosamine contaminants).

This guide analyzes the zwitterionic nature of N-Me-GABA-d3 in solution, a property that dictates its solubility, stability, and chromatographic behavior. Unlike lipophilic drugs, this molecule exists primarily as a dipolar ion at physiological pH, requiring specialized handling and Hydrophilic Interaction Liquid Chromatography (HILIC) for successful retention and separation.

CRITICAL SAFETY DISTINCTION: N-Methyl-4-aminobutyric acid (CAS 1119-48-8) is a zwitterionic amino acid and GABA analogue. N-Nitroso-N-methyl-4-aminobutyric acid (NMBA, CAS 61445-55-4) is a nitrosamine impurity and a potent carcinogen. [1][2] This guide focuses on the amino acid form (N-Me-GABA-d3) used as an analytical standard.

Molecular Architecture and Zwitterionic Equilibrium

Structural Dynamics

N-Me-GABA-d3 consists of a four-carbon backbone terminating in a carboxylic acid at one end and a secondary amine at the other. The deuterium label (

-

Acidic Moiety: Carboxylic acid (

), pKa -

Basic Moiety: Secondary amine (

), pKa -

Isotope Effect: The substitution of hydrogen with deuterium on the methyl group (

) induces a negligible secondary isotope effect on the pKa values (< 0.05 pH units), meaning the solution chemistry of the -d3 variant is functionally identical to the unlabeled standard.

The Zwitterionic State

In aqueous solution, N-Me-GABA-d3 undergoes intramolecular proton transfer. The carboxyl group deprotonates to form a carboxylate anion (

This equilibrium creates three distinct speciation states depending on pH:

-

Cationic (pH < 4): Both groups protonated. Net Charge: +1.

-

Zwitterionic (pH 4–10): Amine protonated, carboxyl deprotonated. Net Charge: 0 (Dipolar).

-

Anionic (pH > 10.5): Both groups deprotonated. Net Charge: -1.

Speciation Diagram

The following diagram illustrates the protonation states and equilibrium transitions.

Figure 1: pH-dependent speciation of N-Methyl-4-aminobutyric Acid-d3 showing the dominant zwitterionic window.

Solution Thermodynamics and Solubility

Isoelectric Point (pI)

The isoelectric point is the pH at which the molecule carries no net electrical charge.[3] For N-Me-GABA-d3:

-

High Water Solubility: The charged termini interact strongly with water dipoles, creating a hydration shell that stabilizes the molecule.

-

Low Membrane Permeability: The high polarity prevents passive diffusion across lipid bilayers, necessitating active transport (via GABA transporters) in biological systems.

Solvent Compatibility Table

The zwitterionic nature dictates strict solvent requirements for stock preparation.

| Solvent System | Solubility | Stability | Application Note |

| Water (Milli-Q) | Very High | High | Ideal for stock solutions. Store at -20°C. |

| 0.1% Formic Acid | Very High | High | Acidic pH (~2.7) converts zwitterion to Cation , improving stability against oxidation. |

| Methanol | Moderate | Moderate | Used for working standards. Risk of precipitation at high concentrations. |

| Acetonitrile | Very Low | Low | Do NOT use as primary solvent. Causes zwitterion precipitation (antisolvent effect). |

| DMSO | High | High | Good alternative for high-concentration stocks, but difficult to remove in LC-MS. |

Analytical Protocol: HILIC Separation

The "Reverse Phase" Problem

Standard C18 (Reverse Phase) chromatography relies on hydrophobic interaction. Because N-Me-GABA-d3 is a zwitterion at neutral pH and highly polar, it elutes in the void volume (t0) of C18 columns, resulting in poor peak shape and severe ion suppression from salts.

The HILIC Solution

Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory mode for analysis. HILIC uses a polar stationary phase (e.g., Silica, Amide, or Zwitterionic) and a high-organic mobile phase.

-

Mechanism: A water-rich layer forms on the surface of the polar stationary phase. The zwitterionic analyte partitions into this water layer.

-

Retention: Retention increases as the polarity of the analyte increases.

Validated LC-MS/MS Method Parameters

Objective: Quantify N-Me-GABA using N-Me-GABA-d3 as the Internal Standard (IS).

-

Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer maintains cationic state for better MS sensitivity).

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

-

Gradient:

-

0–1 min: 90% B (Isocratic loading)

-

1–5 min: 90% B

50% B (Elution of polars) -

5–7 min: 50% B (Wash)

-

7.1 min: 90% B (Re-equilibration - Critical for HILIC)

-

Mass Spectrometry Transitions (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| N-Me-GABA | 118.1 | 87.1 (Loss of | 15 | Analyte |

| N-Me-GABA-d3 | 121.1 | 90.1 (Loss of | 15 | Internal Std |

Experimental Workflow: Sample Preparation & Analysis

The following workflow ensures the zwitterion is properly extracted and retained during analysis.

Figure 2: Step-by-step extraction and analysis workflow optimized for zwitterionic retention.

Protocol Notes:

-

Extraction Solvent: We use Acetonitrile (ACN) for protein precipitation. While N-Me-GABA-d3 is poorly soluble in pure ACN, the water content from the biological sample (plasma/urine) creates a sufficient aqueous environment to keep the zwitterion dissolved while precipitating proteins.

-

Injection Solvent: The final sample injected into the LC-MS must match the initial mobile phase conditions (high organic). Injecting a purely aqueous sample into a HILIC column will cause "solvent breakthrough," resulting in distorted peaks. Ensure the final sample is at least 70-80% Acetonitrile.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70703, 4-(Methylamino)butyric acid. Retrieved from [Link]

- Buszewski, B., & Noga, S. (2012).Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. (Standard text on HILIC mechanisms for zwitterions).

- McCalley, D. V. (2017).Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.

- European Pharmacopoeia (Ph. Eur.).Nitrosamine impurities in human medicinal products.

- Wishart, D.S., et al. (2018).HMDB 4.0: The Human Metabolome Database for 2018. Nucleic Acids Res. 2018 Jan 4;46(D1):D608-D617. (Reference for GABA metabolite properties).

Sources

Precision Quantitation of GABA: A Guide to Stable Isotope-Labeled Derivatization

Executive Summary

Gamma-aminobutyric acid (GABA) presents a notorious challenge in LC-MS/MS metabolomics. Its high polarity causes it to elute in the void volume of reversed-phase columns, where ion suppression is most severe. Furthermore, its low endogenous concentration in plasma and rapid turnover in brain tissue demand a detection method with extreme sensitivity and rigorous normalization.

This guide details the "Gold Standard" approach: Chemical Isotope Labeling (CIL) . By coupling derivatization (to increase hydrophobicity and ionization) with stable isotope dilution (to correct for matrix effects), researchers can achieve femtomole-level sensitivity. We will focus on the Benzoyl Chloride (BzCl) method, widely regarded for its speed, stability, and compatibility with commercially available

Part 1: The Analytical Challenge

The Polarity Trap

Native GABA (MW 103.1 Da) is a zwitterionic, highly polar molecule. In standard C18 Reversed-Phase Liquid Chromatography (RPLC), GABA exhibits poor retention (

-

Consequence: It co-elutes with salts and unretained matrix components.

-

Result: Severe signal suppression (up to 90%) and poor reproducibility.

The Isotope Solution

To correct for this, an Internal Standard (IS) is mandatory.[1] However, the choice of isotope is critical.

-

Deuterium (

): Common (e.g., GABA-d6). Risk: Deuterium can alter the physicochemical properties of the molecule enough to cause a slight retention time shift compared to the native analyte (the "Isotope Effect"). If the IS and analyte do not co-elute perfectly, they experience different matrix suppression events, rendering the correction invalid. -

Carbon-13 (

): The preferred choice.

Part 2: Derivatization Strategy

We utilize Benzoyl Chloride (BzCl) derivatization.[2][3][4][5] Unlike tedious silylation (GC-MS) or slow Dansyl reactions, benzoylation occurs in seconds at room temperature.

Mechanism

BzCl reacts with the primary amine of GABA to form a stable amide.

-

Native GABA: Hydrophilic, poor ionization.

-

Benzoyl-GABA: Hydrophobic (retains on C18), high ionization efficiency (enhanced by the aromatic ring).

Two Workflows for Isotope Labeling

There are two ways to introduce the stable isotope. This guide supports both, but Method B is superior for broad metabolomics.

-

Method A (Classic IDMS): Spike sample with pre-labeled GABA (e.g., GABA-d6), then derivatize everything with non-labeled BzCl.

-

Method B (Differential Chemical Isotope Labeling - CIL): Derivatize the sample with light BzCl (

) and a reference standard with heavy BzCl (

Part 3: Experimental Protocol (Benzoyl Chloride Method)

Safety Note: Benzoyl chloride is a lachrymator. Work in a fume hood.

Materials

-

Reagent: Benzoyl Chloride (BzCl) and

-Benzoyl Chloride.[4] -

Buffer: 100 mM Sodium Carbonate/Bicarbonate (pH 9.5).

-

Quench: 2% Formic Acid or 1% Glycine.

-

Matrix: Plasma, CSF, or Tissue Homogenate.[2]

Step-by-Step Workflow

1. Sample Preparation

-

Tissue: Homogenize 10 mg tissue in 200 µL 80:20 MeOH:H2O (cold). Centrifuge at 14,000 x g for 10 min. Collect supernatant.

-

Plasma/CSF: Precipitate protein by adding 3 volumes of cold Acetonitrile to 1 volume of sample. Centrifuge and collect supernatant.

2. Derivatization Reaction[2][3][4][6][7]

-

Aliquot: Transfer 50 µL of supernatant to a vial.

-

Buffer: Add 25 µL of 100 mM Sodium Carbonate (pH 9.5). Vortex.

-

Reagent Addition: Add 25 µL of 2% BzCl in Acetonitrile.

-

Note: If using Method B (CIL), add

-BzCl to samples and

-

-

Incubation: Vortex for 5 seconds. Incubate at room temperature for 5 minutes. (Reaction is near-instantaneous).

3. Quenching

-

Add 50 µL of 2% Formic Acid (or Glycine solution) to stop the reaction and neutralize the pH.

-

Internal Standard Spike (If using Method A): If you did not use labeled BzCl, spike your pre-derivatized GABA-d6 IS here (or before step 1 for recovery correction).

4. LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX RRHD), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[8]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 60% B over 8 minutes. Wash at 95% B.

Quantitative Data Parameters

The benzoyl group adds significant mass and hydrophobicity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention (approx) | Type |

| GABA-Bz | 208.1 [M+H]+ | 105.0 (Benzoyl+) | 4.5 min | Target |

| GABA-d6-Bz | 214.1 [M+H]+ | 105.0 (Benzoyl+) | 4.4 min* | IS (Method A) |

| GABA- | 214.1 [M+H]+ | 111.0 ( | 4.5 min | IS (Method B) |

Note the potential slight retention shift for Deuterium (d6).

Part 4: Visualization of Workflows

Reaction Mechanism

The following diagram illustrates the chemical transformation of GABA into its lipophilic derivative.

Caption: Benzoylation of GABA targets the primary amine, increasing molecular weight and lipophilicity for C18 retention.

Differential Isotope Labeling (CIL) Workflow

This diagram details "Method B," where the internal standard is generated chemically using

Caption: In CIL, the Internal Standard is created by labeling a reference standard with 13C-BzCl, ensuring perfect co-elution.

Part 5: Quality Control & Validation

To ensure the "Trustworthiness" of your data, you must validate the following:

-

Derivatization Efficiency: Monitor the ratio of Mono-Bz-GABA vs. Di-Bz-GABA (if applicable, though GABA only has one amine). For other metabolites like polyamines, incomplete reaction is a risk. Ensure >98% conversion.

-

Isotope Contribution: Check if your

reagent has -

Matrix Effect (ME):

Acceptance Criteria: ME should be between -15% and +15% when using an isotope-labeled internal standard.

References

-

Wong, J.M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A. Link

-

Song, P., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis. Link

-

Li, L., et al. (2009). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Analytical Chemistry. Link

-

Human Metabolome Database (HMDB). Metabocard for Gamma-aminobutyric acid (GABA). Link

-

Van der Gugten, J.G., et al. (2020). Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma. Journal of Chromatography B. Link

Sources

- 1. iroatech.com [iroatech.com]

- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Storage Conditions & Hygroscopicity of Deuterated Amino Acids

Executive Summary

Deuterated amino acids (DAAs) are critical reagents in quantitative proteomics (SILAC), NMR structural biology, and the synthesis of deuterated pharmaceutical ingredients (APIs). While chemically similar to their native isotopologues, DAAs command a significantly higher cost and require stricter handling protocols.

The primary threat to DAA integrity is not chemical decomposition, but isotopic dilution driven by hygroscopicity. Atmospheric moisture introduces two critical failure modes:

-

Gravimetric Error: Water weight leads to under-dosing of the expensive isotope.

-

Protium Back-Exchange: Labile deuterium atoms (N-D, O-D, S-D) rapidly exchange with atmospheric H₂O, degrading isotopic purity.

This guide details the physicochemical mechanisms of these risks and provides a self-validating storage and handling workflow to ensure experimental reproducibility.

Part 1: The Physicochemical Basis of Instability

To handle DAAs effectively, one must distinguish between the two types of deuterium positions within the molecule.

Labile vs. Non-Labile Deuterium

The stability of a deuterium label depends entirely on its covalent bonding environment.

| Position Type | Examples | Stability | Interaction with Moisture |

| Labile | Low | Rapidly exchanges with atmospheric H₂O (seconds to minutes). | |

| Non-Labile | High | Generally stable. Exchange requires extreme pH, high heat, or catalysts.[1] |

The Hygroscopicity Trap: While the Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), the physical hygroscopicity of the amino acid crystal lattice remains largely unchanged. A deuterated amino acid like L-Lysine-d4 is just as hygroscopic as native L-Lysine.

When a DAA absorbs atmospheric water:

-

The water forms a hydration shell.

-

Spontaneous Scrambling: The labile deuterons on the amine/carboxyl groups exchange with the protons in the water.

-

Result: The effective isotopic enrichment drops, and the molecular weight shifts unpredictably, ruining quantitative mass spectrometry standards.

Mechanism of Solid-State H/D Exchange

Even in solid form, surface-adsorbed water facilitates exchange. The "mobile proton" model suggests that a microscopic water layer allows proton hopping between ionized groups (zwitterions) on the crystal surface.

Figure 1: Mechanism of moisture-induced isotopic scrambling on the surface of solid-state amino acids.

Part 2: Storage Protocols

The industry gold standard for storing stable isotopes is the "Russian Doll" (Double-Vessel) method. This provides redundant protection against moisture permeation.

The Double-Vessel Protocol

Materials Required:

-

Primary container: Amber glass vial with Teflon-lined screw cap (original packaging).

-

Secondary container: High-density polyethylene (HDPE) jar or aluminized mylar bag with zipper seal.

-

Desiccant: Indicating silica gel or molecular sieves (4Å).

-

Parafilm or Nescofilm.

Step-by-Step Workflow:

-

Receipt Inspection: Upon arrival, inspect the vial. If the powder is clumped, it has already absorbed moisture (see Section 3 for recovery).

-

Primary Seal: Ensure the original vial is tightly capped. Wrap the cap/neck junction with Parafilm to create a gas barrier.

-

Secondary Environment: Place the primary vial inside the secondary container.

-

Desiccation: Add a fresh packet of desiccant to the secondary container. Never put desiccant directly in contact with the amino acid.

-

Inert Atmosphere (Optional but Recommended): If a glove box is available, flush the secondary container with dry Argon (Ar) before sealing. Ar is heavier than air and provides a better blanket than Nitrogen (

). -

Cold Storage:

-

Standard: -20°C is optimal for long-term stability.

-

Alternative: 4°C is acceptable for frequently used stocks to reduce condensation risks during warming.

-

Handling: The "Warm-Up" Rule

The most common user error occurs during retrieval. Opening a cold vial in humid ambient air causes immediate condensation on the powder.

The Rule: Never open a cold isotope vial until it has equilibrated to room temperature.

-

Remove secondary container from freezer.

-

Wait 30–45 minutes.

-

Wipe condensation off the outside of the secondary container before opening.

Part 3: Recovery & Re-Drying Protocols

If a DAA shows signs of clumping or suspected water uptake, you must remove the water without compromising the isotope label.

Method A: Vacuum Desiccation (For Minor Moisture)

Best for: Routine maintenance of hygroscopic DAAs (e.g., D-Lysine, D-Arginine).

-

Place the open vial in a vacuum desiccator.

-

Use Phosphorus Pentoxide (

) as the drying agent (it is more aggressive than silica). -

Apply vacuum (< 1 mbar) for 24–48 hours at room temperature.

-

Backfill with dry Argon.

Method B: Deuterated Lyophilization (For Severe Wetting)

Best for: Valuable samples that have absorbed significant water or need to be aliquoted.

Critical Note: You must use

-

Dissolution: Dissolve the compromised amino acid in high-purity Deuterium Oxide (

, >99.9% D) . This forces all labile positions to become deuterated again ( -

Freezing: Flash freeze the solution using liquid nitrogen.

-

Sublimation: Lyophilize (freeze-dry) the sample. The

ice will sublime, leaving behind a dry, isotopically pure powder. -

Storage: Immediately seal under Argon.

Part 4: Analytical Validation

Trust but verify. Before using a stored DAA for a critical quantitative experiment (e.g., as an internal standard for LC-MS), validate its integrity.[2]

Quantitative NMR (qNMR)

qNMR is the superior method because it quantifies both water content and isotopic enrichment simultaneously.

-

Solvent: Dissolve sample in

(with a known internal standard like Maleic Acid or TSP). -

Water Check: Check for the HDO peak (approx. 4.79 ppm). An excessive HDO signal indicates the solid had absorbed atmospheric

which then exchanged with the -

Isotope Check: Integrate the residual proton signals at the deuterated positions.

-

Example: For Alanine-2,3,3,3-d4, integrate the

-proton region. If the integral is 1% of a proton, your enrichment is 99%.

-

Thermogravimetric Analysis (TGA)

-

Purpose: strictly measures water/volatile content.

-

Method: Heat 2–5 mg of sample from 25°C to 150°C at 10°C/min.

-

Result: Weight loss below 100°C represents surface water. Weight loss between 100°C–150°C often represents bound crystal water.

Storage Decision Workflow

Figure 2: Decision tree for the receipt, remediation, and long-term storage of deuterated amino acids.

References

-

Rozman, M. (2005).[3] The gas-phase H/D exchange mechanism of protonated amino acids. Journal of the American Society for Mass Spectrometry, 16(11), 1846-1852.[3] [Link]

-

Sajiki, H., et al. (2005). Efficient H/D Exchange Reactions of Amino Acids. Organic Letters. [Link]

-

FDA. (2021). Technical Considerations for Deuterated Drug Products. U.S. Food and Drug Administration. [Link]

Sources

Methodological & Application

derivatization of N-Methyl-4-aminobutyric acid for GC-MS analysis

Application Note & Protocol

Topic: Derivatization of N-Methyl-4-aminobutyric Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-4-aminobutyric acid (NMAB), a derivative of γ-aminobutyric acid (GABA), is a polar molecule whose direct analysis by gas chromatography-mass spectrometry (GC-MS) is impeded by its low volatility and thermal lability.[1][2] This application note provides a comprehensive guide to the chemical derivatization of NMAB, a critical step to convert the analyte into a volatile and thermally stable form suitable for GC-MS analysis. We will explore the foundational principles behind derivatization, compare leading methodologies, and provide detailed, validated protocols for two robust methods: silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and acylation/esterification using alkyl chloroformates. The causality behind experimental choices, troubleshooting, and data interpretation are discussed to ensure reliable and reproducible quantification of NMAB in various matrices.

Introduction: The Analytical Challenge of NMAB

N-Methyl-4-aminobutyric acid (CAS 1119-48-8) possesses two polar functional groups: a carboxylic acid (-COOH) and a secondary amine (-NHCH₃).[3] These groups readily form hydrogen bonds, resulting in a high boiling point and low volatility, making the native molecule incompatible with GC analysis.[4][5] Furthermore, these active hydrogen sites can interact with the GC column, leading to poor peak shape and inaccurate results.[4]

Chemical derivatization overcomes these challenges by replacing the active hydrogens on the carboxylic and amine groups with nonpolar moieties.[6] This process achieves three primary objectives:

-

Increases Volatility: By masking polar groups, derivatization reduces intermolecular hydrogen bonding, allowing the analyte to transition into the gas phase at lower temperatures.[5][7]

-

Enhances Thermal Stability: The resulting derivatives are less prone to degradation in the hot GC inlet and column.[8]

-

Improves Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks and improved separation from matrix components.[6]

This guide focuses on providing the technical rationale and actionable protocols to empower researchers to select and implement the optimal derivatization strategy for their specific analytical needs.

Comparative Overview of Derivatization Strategies for NMAB

The selection of a derivatization reagent is critical and depends on factors such as analyte structure, desired derivative stability, and potential interferences. For NMAB, the primary methods fall into two categories: silylation and acylation (often in combination with esterification).

| Strategy | Reagent(s) | Mechanism | Advantages | Disadvantages |

| Silylation | MTBSTFA, MSTFA, BSTFA | Replaces active hydrogens on -COOH and -NH groups with a silyl group (e.g., tert-butyldimethylsilyl).[8] | Single-step reaction for both functional groups. MTBSTFA forms highly stable t-BDMS derivatives resistant to hydrolysis.[9] Produces characteristic mass spectra (M-57 fragment).[10] | Reagents are highly sensitive to moisture, requiring anhydrous conditions.[6] TBDMS derivatives have higher molecular weights, leading to longer retention times. |

| Acylation / Esterification | Alkyl Chloroformates (MCF, ECF), Anhydrides (PFPA, HFBA) + Alcohol | Chloroformates: A one-step reaction where the reagent acylates the amine and esterifies the carboxylic acid simultaneously.[11][12] Two-Step: 1) Esterification of -COOH with an alcohol (e.g., methanol, propanol). 2) Acylation of -NH with an anhydride.[13] | Chloroformate method is fast, quantitative, and can be performed in aqueous media.[14][15] Fluorinated acyl derivatives can enhance sensitivity for certain detectors.[4][5] Derivatives are generally very stable.[9][13] | Two-step methods are more time-consuming. Acylation with anhydrides can produce acidic byproducts that may need to be removed prior to analysis.[5] |

Experimental Workflows and Protocols

The overall analytical workflow involves sample preparation, the core derivatization reaction, and subsequent GC-MS analysis.

Caption: General experimental workflow for NMAB analysis.

Protocol 1: Silylation using MTBSTFA

This protocol is based on the widely used and robust method of forming tert-butyldimethylsilyl (TBDMS) derivatives, which offer excellent stability.[9] The reaction targets both the carboxylic acid and secondary amine groups of NMAB.

Caption: Silylation of NMAB with MTBSTFA.

Materials:

-

N-Methyl-4-aminobutyric acid (NMAB) standard or dried sample extract

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Anhydrous Acetonitrile (ACN) or Pyridine

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer and centrifuge

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample containing NMAB is completely dry. For aqueous samples, lyophilize or evaporate to dryness under a gentle stream of nitrogen. Moisture will consume the reagent and lead to poor derivatization yield.[6]

-

Reagent Addition: To the dried residue in the reaction vial, add 100 µL of anhydrous acetonitrile (or pyridine) to re-dissolve the analyte.

-

Derivatization Agent: Add 100 µL of MTBSTFA to the vial. The ratio of solvent to reagent can be optimized, but a 1:1 ratio is a robust starting point.[16][17]

-

Reaction: Tightly cap the vial immediately. Vortex gently for 30 seconds to mix the contents.

-

Heating: Place the vial in a heating block or oven set to 100°C for 4 hours.[17] Alternatively, heating at 70-80°C for 60 minutes can also be effective for many amino acids.[4] Optimization of time and temperature may be required depending on the sample matrix.

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for direct injection into the GC-MS system. If particulates are present, centrifuge at 10,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial.[16]

Protocol 2: Derivatization using Ethyl Chloroformate (ECF)

This method is rapid and highly effective for compounds containing both amine and carboxylic acid groups.[14][15] The reaction proceeds quickly in a biphasic system.

Caption: Derivatization of NMAB with ECF.

Materials:

-

NMAB standard or aqueous sample

-

Ethyl Chloroformate (ECF)

-

Pyridine

-

Ethanol

-

Sodium Hydroxide (NaOH) solution for pH adjustment

-

Chloroform or other suitable extraction solvent (e.g., hexane)

-

Reaction vials (2 mL) with PTFE-lined caps

Step-by-Step Methodology:

-

Sample Preparation: The sample can be in an aqueous solution. Place 100-200 µL of the sample into a reaction vial.

-

Buffering and Catalyst: Add 200 µL of a water/ethanol/pyridine (e.g., 5:4:1 v/v/v) mixture. The pyridine acts as a catalyst and acid scavenger. Adjust the pH of the mixture to ~9-10 with NaOH solution, which is crucial for the efficient reaction of both functional groups.[14]

-

Derivatization Agent: Add 50 µL of Ethyl Chloroformate (ECF). Cap the vial immediately and vortex vigorously for 30-60 seconds. An exothermic reaction may occur.

-

Extraction: After the reaction subsides, add 500 µL of an extraction solvent like chloroform. Vortex vigorously for 1 minute to extract the derivatized NMAB into the organic layer.

-

Phase Separation: Centrifuge the vial for 5 minutes to achieve clear separation of the aqueous and organic layers.

-

Analysis: Carefully transfer the bottom organic layer to an autosampler vial for GC-MS analysis.

GC-MS Parameters and Data Interpretation

While optimal conditions should be determined empirically, the following parameters provide a solid starting point for the analysis of derivatized NMAB.

| Parameter | Typical Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-5) | A standard non-polar to mid-polar column provides excellent separation for a wide range of derivatives.[1] |

| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode maximizes sensitivity, while a split injection is suitable for more concentrated samples. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivative without causing thermal degradation. |

| Oven Program | Initial: 100°C for 2 min; Ramp: 10-15°C/min to 300°C; Hold: 5 min | A lower starting temperature prevents co-elution with the solvent.[17] The ramp allows for good separation of analytes with different volatilities. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching and structural elucidation. |

| Scan Range | 50 - 550 m/z | Covers the expected mass range of the derivatized NMAB and its fragments. |

Interpreting Mass Spectra:

-

TBDMS-NMAB Derivative: Expect to see a prominent ion at [M-57] ⁺, corresponding to the loss of a tert-butyl group (C₄H₉). This is a highly characteristic fragment for TBDMS derivatives and is excellent for selected ion monitoring (SIM) for quantification.[10]

-

ECF-NMAB Derivative: The fragmentation will likely involve the loss of ethoxy (-OC₂H₅) or ethoxycarbonyl (-COOC₂H₅) groups. The molecular ion should be visible, and the fragmentation pattern can be used to confirm the identity of the derivative.

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| No or Low Peak Area | Incomplete derivatization; Presence of moisture (silylation); Incorrect pH (chloroformate method); Sample degradation. | Ensure sample is completely dry for silylation. Verify anhydrous nature of solvents. Check and adjust pH for chloroformate reaction. Use a fresh standard to confirm reagent activity. |

| Peak Tailing | Active sites in the GC inlet liner or column; Insufficient derivatization. | Use a deactivated inlet liner. Condition the GC column. Increase derivatization reaction time or temperature. |

| Multiple Derivative Peaks | Incomplete reaction leading to partially derivatized species (e.g., only one site reacted). | Optimize reaction conditions (increase temperature, time, or reagent concentration). Ensure thorough mixing. |

| Interfering Peaks | Byproducts from the derivatization reagent; Contaminants from the sample matrix. | Analyze a reagent blank to identify artifact peaks. Improve sample cleanup (e.g., SPE) prior to derivatization. |

Conclusion

The successful analysis of N-Methyl-4-aminobutyric acid by GC-MS is critically dependent on a robust and efficient derivatization strategy. Both silylation with MTBSTFA and acylation with ethyl chloroformate are powerful methods capable of producing volatile, stable derivatives suitable for sensitive and accurate quantification. The choice between them depends on the laboratory's specific requirements regarding sample throughput, matrix complexity, and tolerance for moisture. By understanding the chemical principles and following the detailed protocols provided, researchers can confidently develop and validate methods for the analysis of NMAB, advancing research in neuroscience and pharmaceutical development.

References

-

Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? Source: ResearchGate URL: [Link]

-

Title: Why Use GC Derivatization Reagents Source: Chrom Tech, Inc. URL: [Link]

-

Title: GC Derivatization Source: University of Florida URL: [Link]

-

Title: GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia Source: CORE URL: [Link]

-

Title: Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization Source: ACS Publications URL: [Link]

-

Title: Derivatization reagents for GC Source: adis international URL: [Link]

-

Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL: [Link]

-

Title: Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis Source: PubMed URL: [Link]

-

Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL: [Link]

-

Title: Acylation Reagents for Gas Chromatography Source: Labinsights URL: [Link]

-

Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: National Center for Biotechnology Information URL: [Link]

-

Title: Derivatization Source: Chemistry LibreTexts URL: [Link]

-

Title: Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review Source: ResearchGate URL: [Link]

-

Title: Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization Source: Northwestern's McCormick School of Engineering URL: [Link]

-

Title: Amino acid analysis in biological fluids by GC-MS Source: University of Regensburg URL: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Methyl-4-aminobutyric Acid | CAS 1119-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 7. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chromtech.com [chromtech.com]

- 10. adis-international.ro [adis-international.ro]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

Application Note: Optimizing ESI Source Parameters for Deuterated GABA Analogs

Abstract

This application note provides a comprehensive guide for the optimization of Electrospray Ionization (ESI) source parameters for the quantitative analysis of deuterated gamma-aminobutyric acid (GABA) analogs using Liquid Chromatography-Mass Spectrometry (LC-MS). As the gold standard for internal standards in bioanalysis, ensuring the accurate and reproducible measurement of deuterated GABA is paramount.[1][2][3] This document delves into the fundamental principles of ESI, the unique challenges posed by small, polar zwitterionic molecules like GABA, and provides a systematic, step-by-step protocol for the rigorous optimization of critical source parameters. By explaining the causality behind each experimental choice, this guide empowers researchers to develop robust and sensitive LC-MS methods for GABA-related research and drug development.

Introduction: The Significance of GABA and its Deuterated Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1][4] Its dysregulation is implicated in numerous neurological and psychiatric disorders, making its accurate quantification in biological matrices a key objective in neuroscience research and pharmaceutical development.[5][6] Due to the complexity of biological samples, stable isotope-labeled internal standards, such as deuterated GABA analogs (e.g., D2-GABA, D6-GABA), are indispensable for reliable quantification.[7][8][9] These standards exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, thus correcting for variations during sample preparation and analysis.[3]

The inherent challenge in analyzing GABA and its deuterated analogs by LC-MS lies in their small size, high polarity, and zwitterionic nature.[2][4] These properties can lead to poor retention on traditional reversed-phase columns and inefficient ionization in the ESI source. Therefore, meticulous optimization of the ESI source parameters is not merely a suggestion but a necessity for achieving the required sensitivity, accuracy, and precision.

The Electrospray Ionization (ESI) Process: A Mechanistic Overview

Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase.[10] The process can be broadly divided into three key stages:

-

Droplet Formation: The sample solution is introduced through a capillary held at a high electrical potential (e.g., 3-5 kV).[11] This high voltage creates a strong electric field, causing the liquid to emerge as a fine spray of charged droplets.

-

Desolvation: A drying gas (typically nitrogen) flows counter-currently to the charged droplets, facilitating solvent evaporation.[12] As the solvent evaporates, the droplets shrink, and the charge density on their surface increases.

-

Ion Ejection: Eventually, the surface charge density becomes so high that the electrostatic repulsion overcomes the droplet's surface tension (the Rayleigh limit), leading to the ejection of gas-phase ions that are then guided into the mass analyzer.

The efficiency of this entire process is highly dependent on a set of interdependent parameters within the ESI source.

Core ESI Parameters and Their Influence on GABA Analog Analysis

Optimizing the ESI source involves a systematic evaluation of several key parameters. For small, polar molecules like GABA, each parameter has a profound impact on signal intensity and stability.

-

Spray Voltage (Capillary Voltage): This voltage is critical for initiating the electrospray process. While a sufficient voltage is necessary, an excessively high voltage can lead to unstable spray, corona discharge, and in-source fragmentation of the analyte.[11][12] For molecules like GABA, which may be thermally labile, excessive voltage can contribute to unwanted fragmentation.[13]

-

Nebulizer Gas Flow/Pressure: This gas aids in the formation of fine droplets as the liquid exits the capillary.[11] An optimal nebulizer gas pressure ensures efficient droplet formation without premature solvent evaporation or cooling of the ESI tip.

-

Drying Gas Flow and Temperature: The drying gas is crucial for the desolvation of the charged droplets. For small, hydrophilic molecules like GABA, efficient desolvation is key to releasing the analyte ions into the gas phase.[12] However, an excessively high temperature can cause thermal degradation of the analyte.[14] A delicate balance must be struck to ensure complete desolvation without inducing fragmentation.

-

Sprayer Position: The position of the ESI needle relative to the mass spectrometer's inlet orifice influences the sampling of the ion plume. Smaller, more polar analytes like GABA often benefit from a greater distance, allowing more time for desolvation.[12]

-

Mobile Phase Composition and pH: The pH of the mobile phase is arguably one of the most critical factors for zwitterionic compounds like GABA.[15][16] At its isoelectric point, GABA exists as a neutral zwitterion, which is poorly ionized by ESI. Adjusting the mobile phase pH to be approximately two units below the pKa of the amine group (ensuring a net positive charge) or two units above the pKa of the carboxylic acid group (for a net negative charge) is essential for efficient ionization.[16] The addition of volatile modifiers like formic acid or ammonium formate not only controls pH but also provides a source of protons or ammonium adducts for ionization.[17]

Systematic Protocol for ESI Source Optimization for Deuterated GABA Analogs

This protocol outlines a systematic approach to optimize ESI source parameters using a deuterated GABA analog standard. The goal is to maximize the signal intensity and stability of the precursor ion while minimizing in-source fragmentation.

Initial Instrument Setup and Infusion

-

Prepare a Standard Solution: Prepare a solution of the deuterated GABA analog (e.g., 100-500 ng/mL) in a solvent that mimics the initial mobile phase conditions of your LC method (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

-

Infuse the Standard: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

-

Initial Parameter Settings: Begin with the instrument manufacturer's recommended starting parameters for small molecules in positive ion mode. A good starting point is often:

-

Spray Voltage: +3500 V

-

Nebulizer Gas: 35 psi

-

Drying Gas Flow: 10 L/min

-

Drying Gas Temperature: 300 °C

-

-

Monitor the Precursor Ion: In the mass spectrometer software, monitor the intensity of the protonated deuterated GABA analog (e.g., m/z 106 for D2-GABA, m/z 110 for D6-GABA).

One-Factor-at-a-Time (OFAT) Optimization

Systematically vary one parameter at a time while holding the others constant to observe its effect on the signal intensity. Record the signal intensity for each setting.

Table 1: Example OFAT Optimization Data for Deuterated GABA Analog

| Parameter | Setting 1 | Signal Intensity | Setting 2 | Signal Intensity | Setting 3 | Signal Intensity | Optimal Setting |

| Spray Voltage (V) | 3000 | 8.5e5 | 3500 | 1.2e6 | 4000 | 9.8e5 | 3500 |

| Drying Gas Temp (°C) | 250 | 7.2e5 | 300 | 1.3e6 | 350 | 1.1e6 | 300 |

| Nebulizer Gas (psi) | 30 | 9.9e5 | 40 | 1.4e6 | 50 | 1.2e6 | 40 |

| Drying Gas Flow (L/min) | 8 | 1.1e6 | 10 | 1.5e6 | 12 | 1.3e6 | 10 |

Note: The data presented in this table is illustrative and will vary depending on the instrument and specific experimental conditions.

Fine-Tuning and Parameter Interdependence

After the initial OFAT optimization, it is crucial to re-evaluate the optimal settings as parameters can be interdependent. For instance, the optimal drying gas temperature may be influenced by the drying gas flow rate. Perform a second round of optimization around the initially determined optimal values.

Minimizing In-Source Fragmentation

While optimizing for the precursor ion, it is essential to also monitor for potential in-source fragments. For GABA, a common fragment results from the loss of water and/or formic acid.

-

Identify Potential Fragments: Determine the m/z of potential fragment ions.

-

Monitor Fragment-to-Precursor Ratio: As you adjust parameters like spray voltage and drying gas temperature, observe the ratio of the fragment ion intensity to the precursor ion intensity.

-

Select Parameters that Minimize Fragmentation: The final optimal parameters should provide the best signal-to-noise ratio for the precursor ion while keeping the fragment ion signal to a minimum.[13]

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the systematic optimization of ESI source parameters.

Caption: Workflow for systematic ESI source parameter optimization.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Signal Intensity | - Inappropriate mobile phase pH- Suboptimal parameter settings- Ion suppression from matrix | - Adjust mobile phase pH with formic acid or ammonium formate- Systematically re-optimize all source parameters- Improve sample clean-up to remove interfering matrix components[18] |

| Unstable Signal/Spray | - Clogged ESI needle- Inappropriate spray voltage- High surface tension of mobile phase | - Clean or replace the ESI needle- Reduce spray voltage[12]- Increase the percentage of organic solvent in the infusion solution |

| High In-Source Fragmentation | - Spray voltage is too high- Drying gas temperature is too high | - Reduce spray voltage and drying gas temperature incrementally[13]- Check for other potential sources of fragmentation in the ion optics |

Conclusion

The successful quantitative analysis of deuterated GABA analogs by LC-MS is critically dependent on the careful and systematic optimization of the ESI source parameters. By understanding the interplay between the physicochemical properties of GABA and the principles of electrospray ionization, researchers can move beyond default instrument settings to develop highly sensitive and robust analytical methods. The protocol and insights provided in this application note serve as a comprehensive guide to achieving this, ultimately leading to more reliable and accurate data in neuroscience and drug development research. The principles outlined here are also broadly applicable to the analysis of other small, polar, and zwitterionic molecules.

References

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

- Lam, C. W., & Siu, T. S. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12.

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-